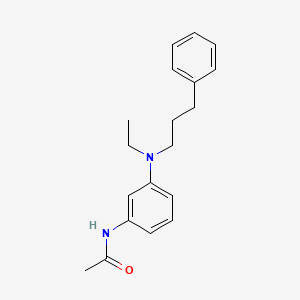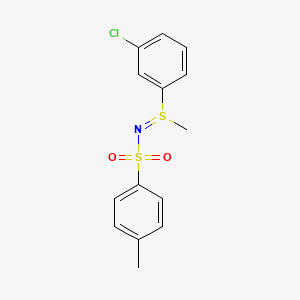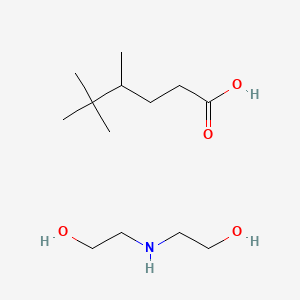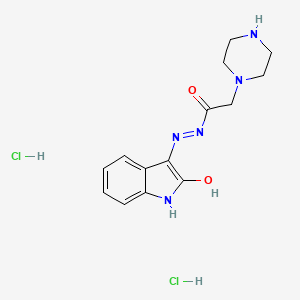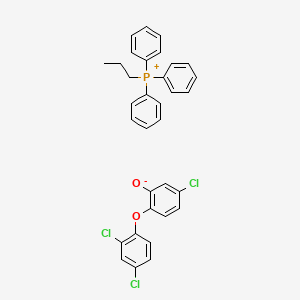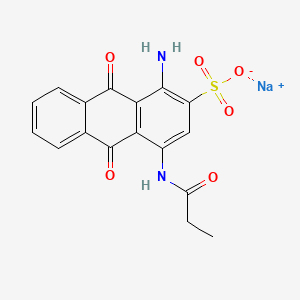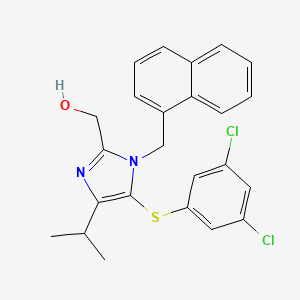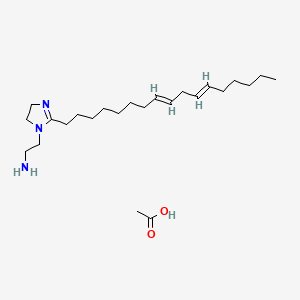
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is a complex organic compound characterized by its unique structure, which includes a long aliphatic chain with conjugated double bonds and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate typically involves the following steps:
Formation of the Aliphatic Chain: The heptadeca-8,11-dienyl chain can be synthesized through a series of reactions starting from simpler alkenes. This often involves the use of Wittig reactions or other olefination techniques to introduce the conjugated double bonds.
Imidazole Ring Formation: The imidazole ring is typically formed through the cyclization of appropriate precursors such as glyoxal and ammonia or primary amines.
Coupling of the Aliphatic Chain and Imidazole Ring: The aliphatic chain is then coupled to the imidazole ring through nucleophilic substitution or other suitable coupling reactions.
Acetylation: The final step involves the acetylation of the amine group to form the monoacetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the aliphatic chain.
Reduction: Reduction reactions can target the imidazole ring or the double bonds in the aliphatic chain.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include epoxides, diols, or carboxylic acids.
Reduction: Products may include saturated aliphatic chains or reduced imidazole derivatives.
Substitution: Products depend on the nucleophile used but may include halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting or modifying their activity. The aliphatic chain may also interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine
- 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethanol
- 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-propylamine
Uniqueness
The uniqueness of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate lies in its specific combination of an aliphatic chain with conjugated double bonds and an imidazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94138-76-8 |
|---|---|
Molekularformel |
C22H41N3.C2H4O2 C24H45N3O2 |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
acetic acid;2-[2-[(8E,11E)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H41N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h6-7,9-10H,2-5,8,11-21,23H2,1H3;1H3,(H,3,4)/b7-6+,10-9+; |
InChI-Schlüssel |
NOADRHRCJOCASA-JRYFSKGNSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC1=NCCN1CCN.CC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


